(E)-N'-((E)-2-bromo-3-phenylallylidene)-2-morpholinoacetohydrazide
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Description
(E)-N'-((E)-2-bromo-3-phenylallylidene)-2-morpholinoacetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of hydrazones and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that derivatives similar to (E)-N'-((E)-2-bromo-3-phenylallylidene)-2-morpholinoacetohydrazide have been synthesized for their potential antimicrobial properties. For instance, new morpholine derivatives containing an azole nucleus were synthesized, and some were found to be active against specific microbes, indicating the compound's relevance in developing antimicrobial agents (Bektaş et al., 2012).
Antituberculosis Activity
Compounds with structural similarities to this compound have been evaluated for their antituberculosis activity. A study demonstrated the synthesis and in vitro anti-tuberculosis activity evaluation of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, showcasing the potential of such compounds in tuberculosis treatment (Bai et al., 2011).
Antioxidant Activity
The antioxidant activities of hydrazone and thiosemicarbazide derivatives based on N-morpholinoacetic acid hydrazide were investigated, highlighting the compound's potential in scavenging free radicals and contributing to its therapeutic profile (Nurkenov et al., 2018).
Anticancer Potency
Thiazoline-tetralin derivatives, structurally related to the compound , have been synthesized and evaluated for their anticancer potency against various cell lines, demonstrating the potential use of such compounds in cancer therapy (Turan-Zitouni et al., 2018).
Enzyme Inhibition Activity
Compounds similar to this compound have been synthesized and evaluated for their inhibition profiles against various enzymes, suggesting their potential in developing treatments targeting specific enzymatic pathways (Bayrak et al., 2017).
properties
IUPAC Name |
N-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c16-14(10-13-4-2-1-3-5-13)11-17-18-15(20)12-19-6-8-21-9-7-19/h1-5,10-11H,6-9,12H2,(H,18,20)/b14-10+,17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFYWMOHRYRUJC-JMRZXEDWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC(=CC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C(=C\C2=CC=CC=C2)/Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816632 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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